molecular formula C8H6ClNO2 B13610724 4-Chloro-2-ethenyl-1-nitrobenzene

4-Chloro-2-ethenyl-1-nitrobenzene

Cat. No.: B13610724
M. Wt: 183.59 g/mol
InChI Key: HJPPVMTUWPGOAM-UHFFFAOYSA-N
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Description

4-Chloro-2-ethenyl-1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloro group, an ethenyl group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-ethenyl-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-chlorostyrene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-ethenyl-1-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-chloro-2-formyl-1-nitrobenzene or 4-chloro-2-carboxy-1-nitrobenzene.

    Reduction: Formation of 4-chloro-2-ethenyl-1-aminobenzene.

    Substitution: Formation of compounds such as 4-hydroxy-2-ethenyl-1-nitrobenzene or 4-amino-2-ethenyl-1-nitrobenzene.

Scientific Research Applications

4-Chloro-2-ethenyl-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-ethenyl-1-nitrobenzene involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro and ethenyl groups can also participate in chemical reactions that modify the compound’s activity. These interactions can affect molecular pathways involved in cellular signaling, metabolism, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-nitrotoluene: Similar structure but with a methyl group instead of an ethenyl group.

    4-Chloro-2-nitroaniline: Similar structure but with an amino group instead of an ethenyl group.

    4-Chloro-2-nitrophenol: Similar structure but with a hydroxyl group instead of an ethenyl group.

Uniqueness

4-Chloro-2-ethenyl-1-nitrobenzene is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential applications. The combination of chloro, nitro, and ethenyl groups allows for a wide range of chemical transformations and interactions, making this compound valuable in various research and industrial contexts.

Properties

Molecular Formula

C8H6ClNO2

Molecular Weight

183.59 g/mol

IUPAC Name

4-chloro-2-ethenyl-1-nitrobenzene

InChI

InChI=1S/C8H6ClNO2/c1-2-6-5-7(9)3-4-8(6)10(11)12/h2-5H,1H2

InChI Key

HJPPVMTUWPGOAM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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